3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
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Overview
Description
3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment in the presence of a catalyst . The reaction conditions often include refluxing in ethanol with a catalyst such as CeCl3·7H2O .
Chemical Reactions Analysis
3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the migration of cancer cells and induce cell cycle arrest in the G0/G1 phase . Additionally, it can mediate cell apoptosis through the release of nitric oxide (NO), which plays a key role in various biological processes .
Comparison with Similar Compounds
3-methyl-8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is unique due to its specific structural features and biological activities. Similar compounds include other quinazoline derivatives such as:
- Quinazolin-2(1H)-one
- Quinazolin-4(3H)-one
- Quinazolin-2,4(1H,3H)-one
These compounds share some structural similarities but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C19H14N2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
8-(benzenesulfonyl)-3-methylpyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C19H14N2O3S/c1-13-9-10-21-17-8-7-15(12-16(17)19(22)20-18(21)11-13)25(23,24)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
SZVMZRDOPHCPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)C3=C(N2C=C1)C=CC(=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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